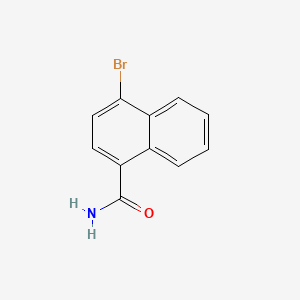

4-Bromonaphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromonaphthalene-1-carboxamide is a chemical compound with the molecular formula C11H8BrNO . It has a molecular weight of 250.09 .

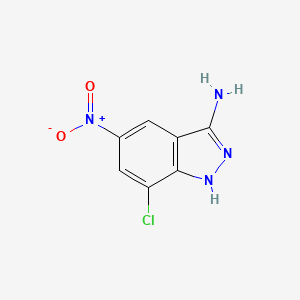

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also contains a bromine atom and a carboxamide group .Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

- Benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their supramolecular self-assembly behaviors, resulting in one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. These properties have found applications in nanotechnology, polymer processing, and biomedical applications due to the versatile nature of BTAs, promising for future commercial applications (Cantekin, de Greef, & Palmans, 2012).

Biodegradation and Environmental Fate of Chemical Compounds

- Phthalate esters' biodegradation by bacteria in natural ecosystems and sewage demonstrates the potential for microbial involvement in the decomposition of complex organic pollutants. This research highlights pathways initiated by successive hydrolyses and oxidations, leading to complete degradation, including the aromatic ring, which is critical for understanding the environmental fate of similar compounds (Keyser, Pujar, Eaton, & Ribbons, 1976).

Advanced Oxidation Processes for Compound Degradation

- Degradation of acetaminophen by advanced oxidation processes (AOPs) has been studied, focusing on pathways, by-products, and biotoxicity. The use of AOPs to treat water contaminants leads to the formation of various by-products. Understanding these processes can aid in the development of effective degradation strategies for complex organic compounds, potentially including 4-Bromonaphthalene-1-carboxamide (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Future Directions

Properties

IUPAC Name |

4-bromonaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAXIBDCVFOCHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742671 |

Source

|

| Record name | 4-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112750-58-0 |

Source

|

| Record name | 4-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester](/img/structure/B598793.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)

![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)

![6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B598812.png)